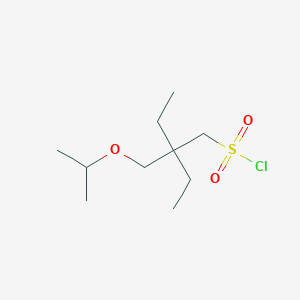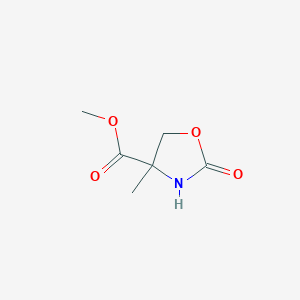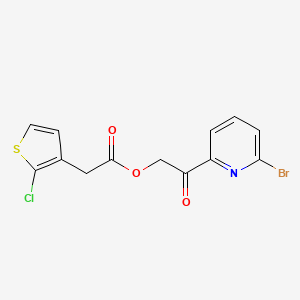
Ethyl 3-(piperidin-4-yloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(piperidin-4-yloxy)propanoate is an organic compound with the molecular formula C({10})H({19})NO(_{2}) It is an ester derivative of propanoic acid and piperidine, characterized by the presence of an ethyl group, a piperidine ring, and a propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(piperidin-4-yloxy)propanoate typically involves the esterification of 3-(piperidin-4-yloxy)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
3-(piperidin-4-yloxy)propanoic acid+ethanolacid catalystethyl 3-(piperidin-4-yloxy)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(piperidin-4-yloxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(piperidin-4-yloxy)propanoic acid and ethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 3-(piperidin-4-yloxy)propanoic acid and ethanol.
Reduction: 3-(piperidin-4-yloxy)propanol.
Substitution: Various N-substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(piperidin-4-yloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism by which ethyl 3-(piperidin-4-yloxy)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as neurotransmitter receptors, modulating their activity. The piperidine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to receptor sites and influence signal transduction pathways.
Comparación Con Compuestos Similares
Ethyl 3-(piperidin-4-yloxy)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(piperidin-4-yl)propanoate: Lacks the oxy group, making it less versatile in certain chemical reactions.
3-(piperidin-4-yloxy)propanoic acid: The acid form, which is more reactive in esterification reactions but less stable in some conditions.
Ethyl 4-piperidinepropanoate: A structural isomer with different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the ester and piperidine functionalities, providing a versatile scaffold for chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
ethyl 3-piperidin-4-yloxypropanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-13-10(12)5-8-14-9-3-6-11-7-4-9/h9,11H,2-8H2,1H3 |
Clave InChI |
FEOQBVSWSUKRBD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCOC1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



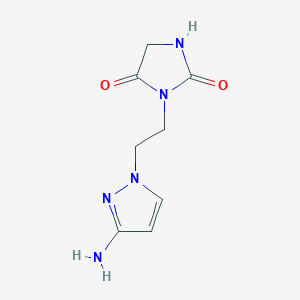
![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
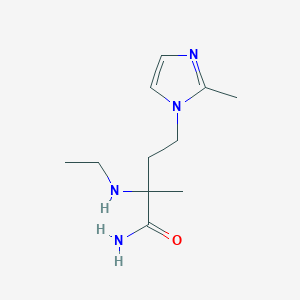

![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)

![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)
